molecular formula C17H17NO5S B2526645 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid CAS No. 170287-76-0

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid

Cat. No. B2526645
CAS RN: 170287-76-0
M. Wt: 347.39
InChI Key: PHUBZSORENWZOD-UHFFFAOYSA-N
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Description

The compound 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a chemical entity that appears to be a derivative of benzoic acid with additional functional groups that include a sulfonyl group attached to a dihydroquinoline moiety and a methoxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler aromatic acids. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . This suggests that the synthesis of this compound could similarly involve a sequence of functional group transformations and the introduction of a sulfonyl group, possibly through a sulfonylation reaction as seen in the synthesis of heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques could also be applied to determine the structure of this compound. The presence of a dihydroquinoline moiety would likely introduce complexity to the NMR spectrum due to the heterocyclic nature of the compound.

Chemical Reactions Analysis

The related compounds exhibit reactivity characteristic of their functional groups. For example, the sulfonyl group can participate in further chemical reactions, such as sulfonylation . The methoxy group could potentially undergo demethylation or participate in electrophilic aromatic substitution reactions. The dihydroquinoline moiety could be involved in redox reactions or serve as a scaffold for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfonyl group could increase the compound's acidity and polarity, affecting its solubility in water and organic solvents. The methoxy group could contribute to the electron density of the aromatic ring, influencing the compound's reactivity. The dihydroquinoline moiety could impact the compound's melting point and stability. The crystal structure of a related compound shows that hydrogen-bonding interactions and cation-anion interactions can lead to a three-dimensional layered polymer structure , which could also be relevant for the compound .

Scientific Research Applications

Biosensor Construction

Sulfonated polyanilines, including derivatives related to the compound , have been explored for their utility in constructing biosensors. Research indicates that these compounds can directly interact with enzymes like pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) for direct electron transfer. This interaction is crucial for developing enzyme electrodes that facilitate direct bioelectrocatalysis, demonstrating the potential of these materials in biosensor applications (Sarauli et al., 2013).

Anticancer Drug Synthesis

Derivatives of the compound have been identified as key intermediates in synthesizing some anticancer drugs that inhibit thymidylate synthase. This highlights their significance in developing therapeutic agents targeting cancer (Sheng-li, 2004).

Pharmacological Applications

Quinazoline derivatives, including those related to "5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid," have been synthesized and evaluated for their diuretic and antihypertensive activity. These studies reveal the therapeutic potential of these compounds in managing conditions such as hypertension and water retention (Rahman et al., 2014).

Tubulin Polymerization Inhibitors

Research has demonstrated the efficacy of quinazoline derivatives as tubulin polymerization inhibitors, targeting the colchicine site. This action is essential for developing new anticancer agents, as these compounds disrupt microtubule formation, a critical process in cell division and cancer progression (Wang et al., 2014).

Future Directions

The results of the studies would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUBZSORENWZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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